2-amino-3-fluoro-4-methylbenzoic acid
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Overview
Description
2-amino-3-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, featuring an amino group at the second position, a fluorine atom at the third position, and a methyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-fluoro-4-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-fluoro-4-methylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Another method involves the direct amination of 3-fluoro-4-methylbenzoic acid using ammonia or an amine under high temperature and pressure conditions. This process may require a catalyst such as copper or nickel to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product separation can further enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-fluoro-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 2-nitro-3-fluoro-4-methylbenzoic acid.
Reduction: 2-amino-3-fluoro-4-methylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-amino-3-fluoro-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, as it can act as a substrate or inhibitor for certain enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-amino-3-fluoro-4-methylbenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and fluorine groups can enhance the compound’s binding affinity and selectivity for its target, leading to more potent and specific biological effects.
Comparison with Similar Compounds
2-amino-3-fluoro-4-methylbenzoic acid can be compared with other similar compounds, such as:
2-amino-4-fluoro-3-methylbenzoic acid: Similar structure but with the fluorine and amino groups swapped.
3-fluoro-4-methylbenzoic acid:
2-amino-3-fluorobenzoic acid: Lacks the methyl group, which can affect its physical and chemical properties.
The unique combination of functional groups in this compound makes it a versatile and valuable compound for various applications in research and industry.
Properties
CAS No. |
1378853-04-3 |
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Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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